1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 1,3-Dimethyl groups at positions 1 and 3 of the pyrimidine ring.
- N-(Pyridin-2-ylmethyl)carboxamide at position 6, introducing a pyridine-containing side chain that may enhance solubility or receptor interactions .
Thieno[2,3-d]pyrimidines are widely studied for their biological activities, including antimicrobial and kinase inhibitory properties.
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-18-13(21)10-7-11(23-14(10)19(2)15(18)22)12(20)17-8-9-5-3-4-6-16-9/h3-7H,8H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPLAIISULYJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC3=CC=CC=N3)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds that exhibit significant pharmacological properties, including anti-cancer and anti-inflammatory effects. Understanding its biological activity is crucial for further development in medicinal chemistry and therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core with various functional groups contributing to its reactivity and interaction with biological targets. The presence of the pyridinylmethyl group enhances its ability to interact with specific proteins and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O4S |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 946257-46-1 |
The biological activity of this compound is primarily mediated through its interactions with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in critical signaling pathways. The binding affinity and specificity towards these targets can lead to modulation of cellular processes such as apoptosis and proliferation.
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor activity. For instance:
- EGFR Inhibition : Compounds from similar classes have shown IC50 values as low as 13 nM against the EGFR L858R/T790M mutation, indicating potent kinase inhibitory activity .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediating immune responses.
Study 1: In Vitro Antitumor Activity
A series of pyrido[2,3-d]pyrimidines were synthesized and tested for their cytotoxic effects against various cancer cell lines (NCI-H1975, A549). The results indicated that compounds with structural similarities to our target compound exhibited varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| B1 | NCI-H1975 | 0.013 |
| B7 | A549 | >50 |
| B9 | NCI-H1975 | 0.297 |
These findings highlight the potential of the compound as an effective anticancer agent .
Study 2: Mechanistic Insights
Research into the mechanism of action revealed that compounds like B1 showed selective inhibition of EGFR kinase activity over wild-type EGFR by more than 76-fold. This selectivity is crucial for minimizing side effects in therapeutic applications .
Scientific Research Applications
1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound with significant potential in various scientific research applications. Its unique chemical structure contributes to its diverse biological activities and therapeutic uses. This article explores its applications in medicinal chemistry, pharmacology, and other scientific fields.
Structural Features
The structure includes a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with biological targets such as enzymes and receptors. The presence of both dioxo and carboxamide functional groups enhances its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that they can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
In a study involving breast cancer cell lines, derivatives of this compound demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against both gram-positive and gram-negative bacteria. Its mechanism of action is thought to involve disruption of bacterial cell wall synthesis.
Case Study:
A recent investigation tested the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. Particularly, it has been studied for inhibiting dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a target for several anticancer drugs.
Data Table: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 1,3-Dimethyl-... | Dihydrofolate Reductase | 0.45 |
| Methotrexate | Dihydrofolate Reductase | 0.02 |
Drug Development
Due to its diverse biological activities, this compound serves as a lead structure in drug development programs aimed at creating new therapeutic agents for cancer and infectious diseases.
Structure-Activity Relationship Studies
Researchers utilize this compound to investigate structure-activity relationships (SAR), which help in understanding how modifications to its structure can enhance efficacy or reduce toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations
Structural Variations: Substituent Diversity: The target compound’s pyridin-2-ylmethyl group contrasts with benzylthio (Compound 2d), dimethylaminoethyl (), and methoxybenzyl (Compound 6a) groups. These substituents influence lipophilicity and hydrogen-bonding capacity . Core Modifications: Unlike dihydropyridines () or pyrimidinediones (), the thieno[2,3-d]pyrimidine core in the target compound provides a rigid, planar structure conducive to π-π stacking interactions.
Synthetic Routes: The target compound likely shares synthetic steps with and , such as alkylation of a 3-amino-thieno[2,3-d]pyrimidine precursor. In contrast, compounds like AZ331 () require multi-step condensations involving thioether formation .
Spectroscopic Data: The carboxamide group in the target compound would exhibit IR stretches near 1650–1700 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H), consistent with analogs in and .
Biological Activity :
- Only Compound 2d () demonstrated antimicrobial activity, highlighting the importance of the 2-(benzylthio) group. The target compound’s pyridine moiety may enhance bioavailability but requires empirical validation .
Analytical and Computational Tools
- Crystallography : Programs like SHELX () and Mercury CSD () are critical for resolving hydrogen-bonding patterns (e.g., 2,4-dioxo groups) and packing motifs .
- Spectroscopy : NMR and HRMS data () confirm structural integrity, with pyridine protons in the target compound expected near δ 8.5–9.0 ppm (1H NMR) .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with alkylation or condensation of pyrimidine precursors. Key steps include:
- Alkylation : Use of 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide precursors with alkylating agents (e.g., benzyl halides) under basic conditions (e.g., triethylamine) .
- Coupling reactions : Carboxamide formation via HATU or HBTU-mediated coupling in DMF or DCM, requiring precise temperature control (0–25°C) and stoichiometric ratios of reagents .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while ethanol or methanol is used for recrystallization . Critical parameters : Reaction time (12–24 hours), inert atmosphere (N₂/Ar), and post-synthesis purification via column chromatography .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR are indispensable for verifying substituent positions (e.g., pyridin-2-ylmethyl group) and confirming regioselectivity .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (±2 ppm accuracy) and detects isotopic patterns .
- HPLC : Assesses purity (>90% required for biological assays) and identifies byproducts from incomplete alkylation or coupling .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Pyridine ring substitution : Introducing electron-withdrawing groups (e.g., fluorine at the 4-position of pyridine) enhances binding to bacterial targets (e.g., Proteus vulgaris), as shown in analogs with 3-amino-2-(benzylthio)-5-methyl derivatives .
- Thieno-pyrimidine core : The 1,3-dimethyl-2,4-dioxo moiety increases metabolic stability but may reduce solubility, requiring formulation adjustments .
- Data contradiction example : Substituents like 4-methoxybenzyl improve in vitro antimicrobial activity but show reduced efficacy in vivo due to pharmacokinetic limitations .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent bacterial strains (e.g., ATCC 27853 for Pseudomonas aeruginosa) and control compounds (e.g., ciprofloxacin) to normalize results .
- Molecular docking : Compare binding affinities of the compound’s analogs to target enzymes (e.g., dihydrofolate reductase) to explain potency variations .
- Meta-analysis : Aggregate data from structurally similar compounds (e.g., thieno[2,3-d]pyrimidine-6-carboxamides) to identify trends in substituent effects .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?
- ADMET prediction : Tools like SwissADME predict logP (optimal range: 2–3.5) and CYP450 interactions to prioritize derivatives with enhanced bioavailability .
- Molecular dynamics simulations : Analyze hydrogen bonding between the carboxamide group and target active sites (e.g., kinase ATP-binding pockets) to refine substituent selection .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing this compound, and how are they mitigated?
- Low yield in coupling steps : Optimize stoichiometry (1.2:1 ratio of amine to carboxylic acid) and use coupling agents like HATU instead of DCC .
- Byproduct formation : Monitor reactions via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and employ gradient elution in column chromatography .
- Instability of intermediates : Store intermediates at –20°C under argon and avoid prolonged exposure to light .
Q. How is biological activity validated in preclinical models?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-negative pathogens (e.g., E. coli, P. aeruginosa) using broth microdilution .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
